molecular formula C10H10BrN3O B1341573 3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one CAS No. 937698-50-5

3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one

Cat. No.: B1341573
CAS No.: 937698-50-5
M. Wt: 268.11 g/mol
InChI Key: JGBCHKNJYWZWQU-UHFFFAOYSA-N
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Description

3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one (CAS 937698-50-5) is a versatile quinazolinone-based synthon of significant interest in medicinal chemistry and drug discovery. The compound features a reactive 2-bromoethyl side chain and a free 3-amino group, making it a valuable intermediate for the design and synthesis of novel bioactive molecules . Quinazolinones are recognized as "privileged" pharmacophores due to their wide range of biological activities and presence in over 150 natural alkaloids . This compound serves as a key building block in anticancer research. Quinazolinone derivatives are extensively investigated for their ability to inhibit tumor cell proliferation through various mechanisms, including induction of apoptosis, inhibition of cell cycle arrest, and disruption of DNA repair enzymes . The reactive bromoethyl group is particularly useful for creating molecular hybrids, such as quinazolinone-thiazole conjugates, which have demonstrated potent and dose-dependent cytotoxic effects against human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas . Furthermore, the 3-amino group allows for the synthesis of diverse heterocyclic systems like 1,3,4-thiadiazole, 1,3,4-oxadiazole, and 1,2,4-triazole, which are often associated with enhanced biological properties . Beyond anticancer applications, this synthon holds promise for developing antimicrobial agents. Research indicates that functionalized 3-aminoquinazolin-4(3H)-one derivatives exhibit moderate to good antibacterial activity against pathogens such as Escherichia coli , Staphylococcus aureus , and Proteus mirabilis . The structural flexibility of this compound enables researchers to explore its integration into complex molecules for DNA photo-disruption studies and molecular docking, providing insights into its binding interactions with biological targets . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-amino-2-(2-bromoethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-6-5-9-13-8-4-2-1-3-7(8)10(15)14(9)12/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBCHKNJYWZWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CCBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one typically involves the reaction of 2-(2-bromoethyl)quinazolin-4(3H)-one with ammonia or an amine source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols. Conditions may involve the use of polar solvents and mild heating.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromoethyl group.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, potentially with altered biological activity.

Scientific Research Applications

3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The quinazolinone core may also interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 3-amino-2-(2-bromoethyl)quinazolin-4(3H)-one with structurally related analogs:

Structural and Functional Comparisons

Table 1: Key Properties of 3-Amino-2-Substituted Quinazolin-4(3H)-one Derivatives

Compound Name Substituent Synthesis Method Key Properties/Activities References
This compound 2-(2-bromoethyl) Nucleophilic substitution of methylthio intermediates Potential alkylating agent; hypothesized analgesic activity
3-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one (CF3-Q) 2-(trifluoromethyl) Reaction with PIDA as an aziridinating agent Superior diastereoselectivity in aziridination; H-bonding and steric effects direct reactivity
3-Amino-2-ethylquinazolin-4(3H)-one (Et-Q) 2-ethyl Similar to CF3-Q via PIDA-mediated synthesis Moderate aziridination efficiency; less steric hindrance
3-Amino-2-(3-bromophenyl)quinazolin-4(3H)-one 2-(3-bromophenyl) Hydrazine hydrate treatment of precursors Cytotoxic activity (e.g., compound 27, 87% yield); bromine enhances bioactivity
3-Amino-2-(methylthio)quinazolin-4(3H)-one 2-(methylthio) Methyl iodide alkylation of thiol precursors Intermediate for nucleophilic substitutions (e.g., benzylamine)
3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one 2-(2-chlorophenyl) Multi-step synthesis via amide cyclization Analgesic activity (85% yield; IR: 1,689 cm⁻¹)

Reactivity and Selectivity

  • Electron-Withdrawing vs. Alkyl Groups: The trifluoromethyl group in CF3-Q enhances electrophilicity and steric bulk, enabling high diastereoselectivity in aziridination reactions .
  • Steric Effects: CF3-Q’s trifluoromethyl group creates significant steric hindrance, directing aziridination to less hindered sites on cyclohexenols .

Research Findings and Implications

  • Aziridination Efficiency: CF3-Q outperforms Et-Q and HO-Q in aziridination due to its trifluoromethyl group, achieving >90% diastereoselectivity in cyclohexenol derivatives .
  • Analgesic Activity: 2-Substituted quinazolinones with bromine or benzylamino groups show promise in pain management, though structure-activity relationships for bromoethyl derivatives remain underexplored .
  • Steric vs. Electronic Effects : Bulky substituents (e.g., trifluoromethyl) prioritize steric control in reactions, while smaller groups (e.g., bromoethyl) may balance reactivity and accessibility .

Biological Activity

3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its diverse biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The structure of this compound features an amino group and a bromoethyl substituent on the quinazolinone core, which contributes to its reactivity and biological interactions. The presence of these functional groups allows for various chemical reactions, including substitution, oxidation, and reduction, enhancing its utility in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The quinazolinone core may modulate various biological pathways, including those involved in cancer cell proliferation and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties :

  • Cell Line Studies : In vitro assays demonstrated that derivatives of quinazolin-4(3H)-one exhibit significant antiproliferative activity against several cancer cell lines, including lung (NSCLC), breast (MCF-7), and colorectal (HT-29) cancers. For example, compounds derived from this scaffold showed IC50 values ranging from 10 μM to 12 μM against different cancer cell lines .
  • Mechanistic Insights : Research indicates that quinazolinone derivatives can inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. This inhibition leads to reduced proliferation and increased apoptosis in treated cells .

Antibacterial and Antifungal Activity

The antibacterial activity of this compound has also been explored:

  • Microbial Assays : Studies have shown that this compound exhibits activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. Its efficacy was evaluated using standard disc diffusion methods .
  • Potential Applications : Given its antibacterial properties, this compound may serve as a lead structure for developing new antibiotics or antimicrobial agents.

Antioxidant Properties

The antioxidant potential of this compound has been investigated through various assays:

  • Evaluation Methods : The compound's ability to scavenge free radicals was assessed using assays such as DPPH and ABTS. Results indicated that certain derivatives possess significant antioxidant activity, which may contribute to their overall therapeutic effects .

Summary of Biological Activities

Activity Type Description References
Anticancer Inhibits proliferation in various cancer cell lines (IC50: 10–12 μM).
Antibacterial Effective against gram-positive and gram-negative bacteria.
Antioxidant Exhibits significant free radical scavenging activity.

Case Studies

  • Antiproliferative Effects : A study evaluated the cytotoxic effects of quinazolinone derivatives on NSCLC cell lines using sulforhodamine B assays, revealing promising growth-inhibitory activity .
  • Antimicrobial Evaluation : Another study focused on the antibacterial properties against Staphylococcus aureus, demonstrating effective inhibition at low concentrations .

Q & A

Q. What are the most efficient synthetic methods for 3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one, and how do reaction parameters influence yield and purity?

Methodological Answer: The synthesis of bromoethyl-substituted quinazolinones typically involves cyclization of precursor benzoxazinones with nucleophiles like hydrazine. For example, microwave-assisted synthesis (800W, 5 minutes) improves yields (up to 87%) compared to conventional heating (10 hours, 79%) in analogous compounds . Key parameters include:

  • Reagent stoichiometry : Ensure excess hydrazine hydrate to drive ring closure.
  • Temperature control : Microwave irradiation minimizes thermal decomposition of the bromoethyl group.
  • Purification : Recrystallization with ethanol or water-ethanol mixtures removes unreacted precursors .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer: Critical techniques include:

  • IR spectroscopy : Identify C=O (1650–1700 cm⁻¹), C-Br (550–650 cm⁻¹), and NH₂ stretches (3300–3500 cm⁻¹) .
  • ¹H/¹³C-NMR :
    • Ethyl group protons (δ 3.4–4.2 ppm for CH₂Br; δ 1.2–1.8 ppm for CH₃).
    • Quinazolinone aromatic protons (δ 7.0–8.5 ppm).
    • Carbonyl carbon (δ 160–170 ppm) and brominated carbons (δ 30–40 ppm) .
  • Elemental analysis : Verify purity (>95%) and confirm molecular formula .

Q. How does the bromoethyl substituent influence the reactivity of quinazolin-4(3H)-one derivatives?

Methodological Answer: The bromoethyl group:

  • Facilitates nucleophilic substitution : Bromine acts as a leaving group, enabling alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
  • Affects stability : Prolonged heating may lead to elimination (forming vinyl derivatives) or hydrolysis. Stabilize reactions by using anhydrous solvents (e.g., DMF) and inert atmospheres .

Advanced Research Questions

Q. How can microwave-assisted synthesis protocols be optimized for this compound?

Methodological Answer: Optimization strategies include:

  • Design of Experiments (DoE) : Vary microwave power (600–1000W), irradiation time (3–10 minutes), and solvent polarity (DMF vs. ethanol) to maximize yield .
  • Real-time monitoring : Use thin-layer chromatography (TLC) to track reaction progress and identify side products (e.g., dehydrohalogenation products) .
  • Scale-up considerations : Ensure uniform microwave irradiation in larger batches using segmented reactors or flow systems .

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) in bromoethyl-substituted quinazolinones?

Methodological Answer:

  • Dynamic effects : Rotameric equilibria of the ethyl group can cause splitting in ¹H-NMR. Use variable-temperature NMR to confirm .
  • Impurity analysis : Employ HPLC-MS to detect byproducts (e.g., dimerization via bromide displacement) .
  • Computational validation : Compare experimental ¹³C-NMR shifts with density functional theory (DFT) calculations .

Q. What approaches are recommended for investigating the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Derivatization : Synthesize analogs by replacing bromoethyl with other substituents (e.g., chloroethyl, hydroxyethyl) to assess impact on bioactivity .
  • In vitro assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) or cytotoxicity using MTT assays .
  • Molecular docking : Model interactions with target enzymes (e.g., cyclooxygenase-2 or dihydrofolate reductase) to rationalize SAR .

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